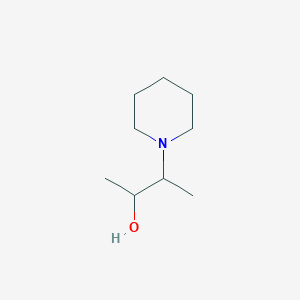

3-(哌啶-1-基)丁-2-醇

描述

Binding Interactions and Antagonistic Properties

The compound 3-(Piperidin-1-yl)butan-2-ol and its derivatives have been studied for their potential as human CCR5 antagonists. A pharmacophore model and a human CCR5 receptor docking model were developed to understand the binding interactions of these compounds. Site-directed mutagenesis experiments confirmed the binding site within a cavity near the extracellular surface formed by transmembrane helices, which is distinct from other known antiviral agents binding sites .

Molecular Structure and Vibrational Analysis

Vibrational spectra studies using Fourier-Transform Infrared and Raman spectroscopy have been conducted on related compounds. The vibrational wavenumbers were computed using both HF and DFT methods, and the geometrical parameters were found to be consistent with XRD data. Molecular docking studies suggest that these compounds might exhibit inhibitory activity against adenosine A2A, indicating potential as antidyskinetic agents . Another study on a similar molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, used HF and DFT methods to determine the molecular structure and vibrational frequencies, identifying five different stable conformers .

Synthesis and Enantioselectivity

An efficient chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol was developed, which is an intermediate for (R)-arimoclomol. This synthesis involved lipases and various ionic liquids, optimizing reaction parameters for high conversion and enantiomeric excess . Another process for synthesizing a key intermediate of repaglinide was optimized, involving nucleophilic substitution, Grignard reaction, reduction, and resolution, with the advantage of racemization of the undesired enantiomer .

Electrophilic Substitution and Dethioacetalization

The preparation and electrophilic substitution of 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine were studied, leading to the conversion of semicyclic dithioacetals into carbonyl compounds. This process involved selective cleavage of C-S bonds using specific reagents .

Crystal Structure and Quantum Chemical Studies

A novel compound with the piperidin-1-yl moiety was synthesized and its crystal structure was determined by X-ray crystallography. The study included molecular geometry, hyperpolarizability, molecular electrostatic potential, and vibrational analysis using DFT methods. The stability of the molecule was analyzed using natural bond orbital analysis, and local reactivity descriptors were calculated to identify chemically reactive sites .

科学研究应用

合成和药理特性

3-(哌啶-1-基)丁-2-醇及其衍生物参与各种合成过程,并具有显著的药理特性。例如,三环异丙苯啶、比佩利定等衍生物在药物化学中被使用(Vardanyan, 2018)。

晶体结构分析

对含有3-(哌啶-1-基)丁-2-醇的化合物进行了深入的晶体结构分析。这些研究有助于理解这类化合物的分子构型和性质(Gzella, Wrzeciono, & Pöppel, 1999)。

新颖合成方法

已开发了用于合成含有3-(哌啶-1-基)丁-2-醇的化合物的创新方法。这些方法提供了更有效的方式来大量生产药物应用中感兴趣的化合物(Smaliy et al., 2011)。

化学-酶合成

涉及3-(哌啶-1-基)丁-2-醇的化学-酶合成是一个研究领域,为各种制药应用创造对映纯中间体提供了见解(Banoth et al., 2012)。

在抗真菌剂中的作用

已研究含有3-(哌啶-1-基)丁-2-醇的化合物在抗真菌剂中的潜在作用。这些化合物的结构-活性关系对于开发有效的治疗方法至关重要(Upadhayaya et al., 2004)。

在有机合成中的应用

已探讨了3-(哌啶-1-基)丁-2-醇在有机合成中的作用,特别是在创造结构复杂且药理相关的化合物方面(Millet & Baudoin, 2015)。

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions of “3-(Piperidin-1-yl)butan-2-ol” and other piperidine derivatives could involve further exploration of their potential applications in drug discovery and development .

作用机制

Target of Action

Compounds with a piperidine nucleus are utilized in different therapeutic applications. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

The mode of action of piperidine derivatives can vary widely depending on the specific compound and its intended therapeutic application. For example, some piperidine derivatives act as competitive antagonists of acetylcholine at cholinergic receptors .

Biochemical Pathways

Piperidine derivatives can affect a variety of biochemical pathways. For example, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers .

Pharmacokinetics

The ADME properties of piperidine derivatives can vary widely depending on the specific compound. Piperidine is a common fragment in many pharmaceuticals, suggesting that compounds containing this moiety can often be well-absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of piperidine derivatives can vary widely. For example, some piperidine derivatives have been found to exhibit antioxidant action, while others have been found to have antidepressant-like effects .

Action Environment

The action, efficacy, and stability of piperidine derivatives can be influenced by a variety of environmental factors. For example, the compound should be stored in a cool, well-ventilated area, protected from moisture and other environmental factors that could compromise its stability and performance .

属性

IUPAC Name |

3-piperidin-1-ylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(9(2)11)10-6-4-3-5-7-10/h8-9,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGJKFMVCXTIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591040 | |

| Record name | 3-(Piperidin-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-1-yl)butan-2-ol | |

CAS RN |

1088238-06-5 | |

| Record name | 3-(Piperidin-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

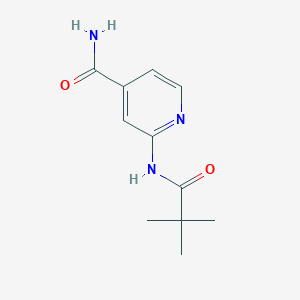

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

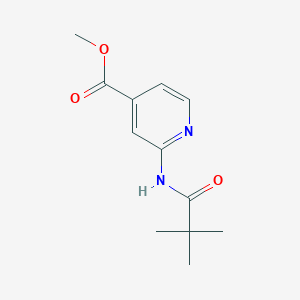

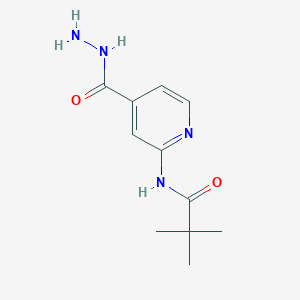

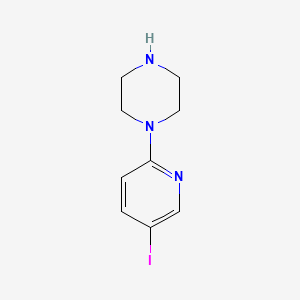

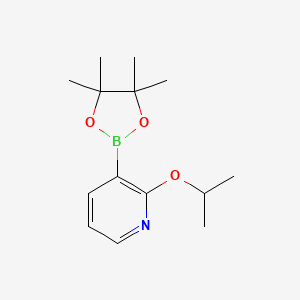

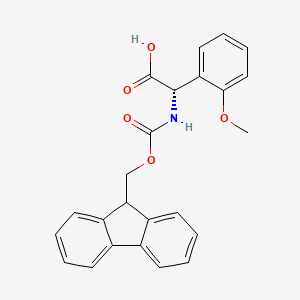

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)